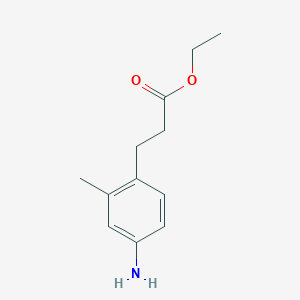

3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester

Description

3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester is an aromatic propionic acid ester derivative characterized by a 4-amino-2-methylphenyl substituent. This compound is structurally notable for its ethyl ester group and the amino-methyl substitution on the phenyl ring, which influence its reactivity, solubility, and biological activity.

Its amino and ester functionalities make it a candidate for further derivatization in drug discovery or material science.

Properties

IUPAC Name |

ethyl 3-(4-amino-2-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)7-5-10-4-6-11(13)8-9(10)2/h4,6,8H,3,5,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSROWXTMDAOSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration: The starting material, 2-methyl aniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Esterification: The resulting 4-amino-2-methyl aniline is then reacted with ethyl chloroformate in the presence of a base like triethylamine to form the ester.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens into the molecule.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its amino group.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs, their substituents, and applications:

Key Observations:

- Aromatic Substitution: The target compound’s 4-amino-2-methylphenyl group contrasts with electron-withdrawing groups (e.g., cyano in ) or halogens (e.g., fluoro in ), which alter electronic properties and reactivity.

- Ester Flexibility: Ethyl esters are common (e.g., ), but methyl esters (e.g., Methyl 2-(4-aminophenyl)propanoate ) exhibit distinct metabolic stability and lipophilicity.

- Hybrid Structures: Compounds like 3-[(3-amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester integrate heterocyclic (pyridine) and amide motifs, enhancing binding affinity in drug candidates .

Biological Activity

3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester, also known as ethyl 3-(4-amino-2-methylphenyl)propanoate, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The synthesis of 3-(4-amino-2-methyl-phenyl)-propionic acid ethyl ester typically involves the reaction of 4-amino-2-methylphenol with propanoic acid derivatives. Various methods have been explored to enhance yield and selectivity during the synthesis process. For instance, enzymatic methods using lipases have shown promise in producing high yields of β-amino acid derivatives through kinetic resolution techniques .

Antimicrobial Properties

Research indicates that derivatives of amino acid compounds, including 3-(4-amino-2-methyl-phenyl)-propionic acid ethyl ester, exhibit significant antimicrobial activity against various pathogens. In particular, studies have shown that modifications to the phenyl ring can enhance the efficacy against multidrug-resistant strains of bacteria and fungi .

Table 1: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 3-(4-amino-2-methyl-phenyl)propanoate | Candida auris | 16 µg/mL |

| Ethyl 3-(4-amino-2-methyl-phenyl)propanoate | Staphylococcus aureus | 32 µg/mL |

| Ethyl 3-(4-amino-2-methyl-phenyl)propanoate | Escherichia coli | 64 µg/mL |

Neuroprotective Effects

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may have neuroprotective effects. A study focusing on the neuroprotective potential of various amino acid derivatives indicated that compounds similar to 3-(4-amino-2-methyl-phenyl)-propionic acid ethyl ester could inhibit neuronal apoptosis in vitro . The mechanism appears to involve modulation of neurotransmitter levels and reduction of oxidative stress.

Structure-Activity Relationships (SAR)

The biological activity of 3-(4-amino-2-methyl-phenyl)-propionic acid ethyl ester can be significantly influenced by its structural features. Modifications on the aromatic ring and the propionic acid moiety can lead to variations in potency and selectivity:

- Substituents on the Phenyl Ring : The presence and position of substituents such as methyl or hydroxyl groups can enhance lipophilicity and improve cellular uptake.

- Alkyl Chain Variations : Altering the length and branching of the alkyl chain attached to the carboxylic group can affect metabolic stability and bioavailability.

Table 2: Structure-Activity Relationship Findings

| Modification | Biological Activity | Notes |

|---|---|---|

| Methyl group at para position | Increased antibacterial activity | Enhances lipophilicity |

| Hydroxyl group at ortho position | Reduced toxicity in neuronal cells | Modulates oxidative stress response |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy :

- Neuroprotection in Animal Models :

Q & A

Q. What are the recommended synthetic routes for 3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling aromatic amines with propionic acid derivatives. For example, a halogenated precursor (e.g., 3-bromo-propionic acid ethyl ester) can react with 4-amino-2-methylphenol under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to form the target compound . Purification via flash column chromatography (ethyl acetate/hexanes) is recommended to isolate the ester product. Optimization includes controlling stoichiometry (1:1 molar ratio of amine to ester) and extended reaction times (48 hours) for higher yields .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Expect signals for the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂), aromatic protons (δ 6.5–7.5 ppm), and the amino group (δ ~5.0 ppm, broad if free) .

- IR Spectroscopy : Key peaks include N-H stretch (~3300 cm⁻¹ for amine), ester C=O (~1730 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak should match the exact mass (e.g., calculated for C₁₂H₁₇NO₂: 223.12 g/mol) .

Q. What are the primary research applications of this compound in pharmacological studies?

- Methodological Answer : This ester is a potential intermediate in kinase inhibitor synthesis. For example, structurally similar compounds (e.g., ethyl 3-(pyridin-2-ylamino)propanoate) are precursors for thrombin inhibitors like dabigatran . Researchers can functionalize the amino group for structure-activity relationship (SAR) studies targeting enzyme binding pockets .

Advanced Research Questions

Q. How can conflicting data regarding synthetic yields or purity be resolved?

- Methodological Answer : Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent purity, temperature). Reproducibility can be improved by:

- Standardizing reaction parameters (e.g., anhydrous CH₂Cl₂, inert atmosphere).

- Validating purity via HPLC (≥97% by area) and comparing with published CoA (Certificate of Analysis) data .

- Replicating column chromatography gradients (e.g., 20–50% ethyl acetate in hexanes) to isolate high-purity fractions .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate the ester in buffer solutions (pH 1–10) at 37°C and monitor degradation via LC-MS. Esters typically hydrolyze faster under acidic conditions (e.g., gastric pH) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C for similar esters) .

- Light Sensitivity : Store solutions in amber vials and test photostability under UV/visible light .

Q. How can researchers explore structure-activity relationships (SAR) for this compound in drug discovery?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs by substituting the methyl group (e.g., with halogens or methoxy) or varying the ester chain (e.g., methyl vs. ethyl).

- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or enzymatic activity assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to active sites (e.g., DYRK1A kinase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.